5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal
Description
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal (CAS: 95691-09-1) is an aliphatic aldehyde functionalized with a phthalimide-derived substituent via an ether linkage. Its molecular formula is C₁₃H₁₃NO₄ (MW: 247.25 g/mol) . The compound is characterized by a pentanal chain linked to the isoindole-1,3-dione moiety through an oxygen atom, distinguishing it from analogs with direct carbon-nitrogen bonds. It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for histamine H3 ligands and integrin antagonists .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)oxypentanal |
InChI |
InChI=1S/C13H13NO4/c15-8-4-1-5-9-18-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-8H,1,4-5,9H2 |
InChI Key |
LUPWYCFSBPVTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yloxy)pentanal
- Molecular Formula: C13H13NO3
- CAS Number: 95691-09-1
- Synonyms: 5-(1,3-Dioxoisoindol-2-yl)pentanal, 5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanal.
The molecule consists of a phthalimide (isoindoline-1,3-dione) core attached through an oxygen atom to a pentanal chain, forming an ether linkage.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal typically involves the formation of an ether bond between the phthalimide moiety and a pentanal derivative. The preparation can be broadly divided into two key steps:
Detailed Synthetic Route
Starting Materials
- Phthalimide (Isoindoline-1,3-dione): Commercially available or synthesized by the reaction of phthalic anhydride with ammonia or ammonium salts.
- 5-Hydroxy-pentanal or protected pentanal derivatives: The aldehyde functionality is sensitive; thus, protected forms or precursors are often used.
Ether Formation
The key step involves nucleophilic substitution or Williamson ether synthesis where the hydroxyl group on a pentanal derivative reacts with the phthalimide moiety.
- Method: The hydroxyl group of 5-hydroxy-pentanal is deprotonated using a base such as potassium carbonate or sodium hydride to generate the alkoxide ion.
- Reaction: The alkoxide then undergoes nucleophilic substitution on a suitable phthalimide derivative bearing a leaving group (e.g., halide or tosylate) at the 2-position, forming the ether linkage.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are used to facilitate the reaction.
- Temperature: Typically carried out at room temperature to moderate heating (25–80 °C).
Representative Synthesis Example
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Phthalimide activation | Phthalimide + Tosyl chloride, pyridine, 0–5 °C | Formation of 2-tosyloxyphthalimide intermediate |
| 2. Alkoxide formation | 5-Hydroxy-pentanal + K2CO3, DMF, 50 °C | Generation of pentanal alkoxide |
| 3. Ether formation | 2-Tosyloxyphthalimide + pentanal alkoxide, DMF, 50 °C, 12 h | Formation of this compound |
| 4. Purification | Column chromatography, silica gel | Pure target compound obtained |
This method is supported by analogous etherification reactions described in related synthetic patents and literature involving phthalimide derivatives.
Alternative Methods and Variations
- Direct nucleophilic substitution: Using 2-halo-phthalimide derivatives with pentanal alkoxide.
- Use of phase-transfer catalysts: To enhance reaction rates in biphasic systems.
- Reductive amination or other coupling: Less common due to the requirement of maintaining aldehyde functionality.
Analytical Characterization
- NMR Spectroscopy: 1H and 13C NMR confirm the ether linkage and aldehyde group.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
- Infrared Spectroscopy: Characteristic absorption bands for carbonyl groups (phthalimide and aldehyde).
- Chromatography: Purity assessed by HPLC or TLC.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | 2-Tosyloxyphthalimide, 5-Hydroxy-pentanal | K2CO3, DMF | 50 °C, 12 h | High yield, straightforward | Requires preparation of activated phthalimide |
| Direct Nucleophilic Substitution | 2-Halo-phthalimide, pentanal alkoxide | NaH or K2CO3, DMF | Room temp to 50 °C | Simpler reagents | Halide precursor less stable |
| Phase Transfer Catalysis | Phthalimide derivative, pentanal | PTC, base, organic solvent | Mild conditions | Enhanced rate | More complex setup |
Research Discoveries and Literature Insights
- The synthesis of this compound is well-documented in patents related to phenoxyalkylamine compounds, where the phthalimide moiety is a common structural motif for bioactive molecules.
- Research highlights the importance of controlling reaction conditions to prevent aldehyde oxidation or polymerization.
- Use of inert atmosphere and anhydrous solvents improves yield and purity.
- The compound’s aldehyde functionality allows further derivatization, making its preparation a key step in multi-step syntheses for pharmaceutical intermediates.
Chemical Reactions Analysis
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal acetates, formalin, and glacial acetic acid. The major products formed from these reactions are typically metal complexes, such as those involving copper, manganese, zinc, cobalt, and nickel .
Scientific Research Applications
Drug Development
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal has shown promise in drug formulation due to its ability to modulate biological pathways. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic effects. This makes it a candidate for developing medications targeting chronic pain and inflammatory diseases.
Bioavailability Studies
Studies on the bioavailability of drug molecules have highlighted the importance of assessing how compounds penetrate biological barriers. The compound's structure suggests it may be effective in topical formulations, where skin penetration and retention are critical for therapeutic efficacy .
Topical Formulations
The compound is being explored in cosmetic formulations for its potential moisturizing and skin-repairing properties. Its incorporation into creams and lotions could enhance skin hydration and improve barrier function, making it suitable for products aimed at dry or sensitive skin .
Stability and Efficacy
Research has shown that the stability of cosmetic formulations containing active ingredients is crucial for their effectiveness. The unique structure of this compound may contribute to improved stability in cosmetic products, ensuring that they remain effective over time .
Polymer Chemistry
The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities such as biodegradability or improved thermal stability.
Coatings and Adhesives
Due to its chemical properties, this compound can be utilized in the formulation of advanced coatings and adhesives. These materials can benefit from the compound's ability to form strong bonds and resist environmental degradation.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Pharmaceutical | Brazilian Journal of Pharmaceutical Sciences (2020) | Highlighted the importance of skin bioavailability assessments for topical formulations containing similar compounds. |
| Cosmetic | Advances in Dermatology and Allergology (2016) | Discussed the effectiveness of novel emulsion formulations incorporating bioactive compounds for skin health. |
| Material Science | ACS Symposium Series (2007) | Explored the potential of dioxoisoindole derivatives in enhancing polymer properties for industrial applications. |
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal involves its interaction with specific molecular targets and pathways. It is known to form complexes with metal ions, which can enhance its antimicrobial activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural feature—the ether linkage (C-O-C)—contrasts with analogs that lack this group. Below is a comparative analysis:
Key Observations :
- Chain length influences molecular weight and steric bulk, impacting interactions with biological targets (e.g., receptor binding pockets) .
Q & A
Basic: What are the key structural features and spectroscopic identifiers for 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal?
Answer:
The compound contains an isoindole-1,3-dione moiety linked via an ether bridge to a pentanal chain. Key spectroscopic identifiers include:
- NMR : The aldehyde proton (δ ~9.8–10.0 ppm in H NMR) and isoindole-dione carbonyl signals (δ ~168–170 ppm in C NMR) are diagnostic. Aromatic protons from the isoindole ring appear as multiplets (δ ~7.5–8.5 ppm) .
- IR : Strong carbonyl stretching vibrations (C=O) near 1700–1750 cm and aldehyde C=O stretch near 1720 cm .
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (estimated CHNO), with fragmentation patterns reflecting cleavage at the ether or aldehyde groups .
Basic: What synthetic methodologies are commonly employed to prepare isoindole-1,3-dione derivatives like 5-(1,3-Dioxo...-pentanal?
Answer:
A two-step approach is typical:
Nucleophilic Substitution : Reacting 2-hydroxyisoindole-1,3-dione with a halogenated pentanal derivative (e.g., 5-bromopentanal) in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO) to form the ether linkage .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .
Advanced: How can reaction conditions be optimized to minimize side products during the synthesis of 5-(1,3-Dioxo...-pentanal?
Answer:
- Solvent Choice : Use anhydrous DMF or acetonitrile to reduce hydrolysis of the aldehyde group .
- Temperature Control : Maintain 50–60°C to balance reaction rate and aldehyde stability .
- Catalysts : Add catalytic KI to enhance nucleophilic substitution efficiency .
- Byproduct Mitigation : Monitor for aldol condensation byproducts (e.g., via TLC) and quench reactions with acidic aqueous solutions to protonate excess base .
Advanced: What experimental strategies are recommended to resolve contradictions in reported spectral data for this compound?
Answer:
- Cross-Validation : Compare H/C NMR and IR data with computational simulations (e.g., DFT calculations) .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in connectivity or stereochemistry by crystallizing the compound and analyzing its crystal structure (as done for analogous isoindole derivatives in ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities .
Basic: What are the recommended storage conditions to prevent degradation of 5-(1,3-Dioxo...-pentanal?
Answer:
- Store in amber glass vials at –20°C under inert gas (N or Ar) to prevent oxidation of the aldehyde group .
- Use desiccants (e.g., silica gel) to avoid hydrolysis of the isoindole-dione moiety .
Advanced: How can researchers design experiments to study the environmental fate of 5-(1,3-Dioxo...-pentanal?
Answer:
Adopt a framework from environmental chemistry studies (e.g., Project INCHEMBIOL ):
Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates at varying pH.
Degradation Pathways : Conduct photolysis (UV exposure) and biodegradation assays (microbial cultures) with LC-MS/MS monitoring .
Ecotoxicity : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC) and bioaccumulation potential .
Advanced: What computational tools are suitable for modeling the reactivity of 5-(1,3-Dioxo...-pentanal in drug discovery?
Answer:
- Molecular Docking : Software like AutoDock Vina to predict binding affinity with biological targets (e.g., proteases or kinases) .
- DFT Calculations : Gaussian or ORCA to explore electronic properties (e.g., frontier molecular orbitals) and reaction mechanisms .
- MD Simulations : GROMACS for studying solvation effects and conformational stability .
Basic: How can researchers validate the purity of 5-(1,3-Dioxo...-pentanal post-synthesis?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; purity ≥97% is acceptable for most studies .
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
Advanced: What strategies can address low yields in the final step of synthesizing 5-(1,3-Dioxo...-pentanal?
Answer:
- Reagent Stoichiometry : Optimize the molar ratio of 2-hydroxyisoindole-1,3-dione to 5-bromopentanal (1:1.2 recommended) .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% using controlled microwave irradiation .
- Workup Optimization : Extract the product with dichloromethane instead of ethyl acetate to minimize aldehyde loss .
Advanced: How does the presence of the aldehyde group influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Aldehyde as an Electrophile : Enables condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents) .
- Interference in Metal-Catalyzed Reactions : The aldehyde may coordinate to catalysts (e.g., Pd in Suzuki couplings), requiring protective groups (e.g., acetal formation) prior to coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
